

Application Notes and Protocols for Fura-PE3 AM Ester Cell Loading

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Compound of Interest		
Compound Name:	Fura-PE3	
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This document provides a detailed protocol for loading cells with **Fura-PE3** AM, a ratiometric fluorescent indicator used for measuring intracellular calcium concentration. **Fura-PE3** is a derivative of Fura-2, designed to have improved retention within the cell, reducing leakage and accumulation in organelles.[1]

Principle of Fura-PE3 AM

Fura-PE3 AM is a cell-permeant acetoxymethyl (AM) ester. Once it crosses the cell membrane, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive **Fura-PE3** dye inside the cell.[1] The fluorescence excitation of **Fura-PE3** shifts upon binding to calcium. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring emission at a single wavelength (~510 nm), the intracellular calcium concentration can be accurately determined.[2] This ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness.[3]

Experimental ProtocolsReagent Preparation

a. Fura-PE3 AM Stock Solution:



- Prepare a 1 to 10 mM stock solution of Fura-PE3 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[4]
- Storage: Store the DMSO stock solution in small aliquots, desiccated and protected from light at -20°C. Under these conditions, the stock solution should be stable for several months.[4][5] Avoid repeated freeze-thaw cycles.[5] Always warm the vial to room temperature before opening to prevent condensation, which can hydrolyze the AM ester.[5]

b. Pluronic® F-127 Solution:

- Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.[1]
- Pluronic® F-127 is a non-ionic detergent that aids in the solubilization and dispersion of the Fura-PE3 AM ester in the aqueous loading buffer, facilitating more uniform cell loading.[1][3]
 [6]

c. Loading Buffer:

- A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer (e.g., Krebs-Ringer-HEPES-glucose) with a pH between 7.2 and 7.4.[3][5][7]
- Avoid amine-containing buffers like Tris.[1]
- For some cell types, adding a low percentage of bovine serum albumin (BSA), for example 0.5%, to the buffer can be beneficial.[5][7] However, be aware that serum contains esterases that can cleave the AM ester extracellularly.[8]
- d. (Optional) Probenecid Stock Solution:
- Prepare a 25 mM stock solution of probenecid. One method is to dissolve it in 1 M NaOH and then dilute with your chosen buffer.[9]
- Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified dye from the cells.[3][4]

Cell Preparation



- Culture cells on coverslips, in multi-well plates, or in suspension, depending on the experimental setup.[1][10]
- For adherent cells, ensure they are at the desired confluency (e.g., 80-90%) before loading. [2]
- If using coverslips, they can be pre-coated with a substance like poly-L-lysine to promote cell adhesion.[10]

Cell Loading Protocol

This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.[1]

- Prepare the Fura-PE3 AM Working Solution:
 - On the day of the experiment, thaw an aliquot of the Fura-PE3 AM stock solution to room temperature.[4]
 - To aid in solubilization, you can mix the Fura-PE3 AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer.[1] This will result in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[1][9]
 - Dilute the Fura-PE3 AM/Pluronic® F-127 mixture into the pre-warmed loading buffer to a final Fura-PE3 AM concentration of 1-5 μM.[1][7] The optimal concentration needs to be determined empirically for each cell type.[4]
 - If using probenecid, it can be added to the loading buffer at a final concentration of 1-2.5
 mM.[4]
 - Vortex the final working solution briefly to ensure it is well-mixed.
- Loading the Cells:
 - Wash the cells twice with the pre-warmed loading buffer to remove any residual culture medium.[7][10]
 - Add the Fura-PE3 AM working solution to the cells.



- Incubate the cells for 15 to 60 minutes.[1] The optimal incubation time and temperature should be determined empirically. Incubation is often performed at 37°C, but room temperature may reduce dye compartmentalization into organelles.[4][8]
- Protect the cells from light during incubation.[5][7]
- Washing and De-esterification:
 - After incubation, remove the loading solution and wash the cells at least twice with fresh, pre-warmed loading buffer (containing probenecid if used during loading) to remove any extracellular dye.[4][10]
 - Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete deesterification of the AM ester by intracellular esterases.[8][11]

Calcium Imaging

- Mount the coverslip with the loaded cells onto a perfusion chamber on the microscope stage.
 [10][11]
- Excite the cells alternately at 340 nm and 380 nm and collect the emission at approximately 510 nm.[2]
- The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Data Presentation



Parameter	Recommended Range	Notes
Fura-PE3 AM Stock Concentration	1 - 10 mM in anhydrous DMSO	Prepare fresh or use aliquots stored at -20°C.[1][4]
Pluronic® F-127 Stock Concentration	20% (w/v) in DMSO	Aids in dye solubilization.[1]
Final Fura-PE3 AM Concentration	1 - 5 μΜ	Optimize for your cell type.[1] [7]
Final Pluronic® F-127 Concentration	0.02 - 0.04%	Helps prevent dye aggregation in aqueous buffer.[1][9]
(Optional) Probenecid Concentration	1 - 2.5 mM	Reduces dye leakage from cells.[4]
Loading Temperature	Room Temperature to 37°C	Lower temperatures may reduce compartmentalization. [4]
Loading Time	15 - 60 minutes	Optimize for your cell type.[1]
De-esterification Time	~30 minutes	Allows for complete cleavage of the AM ester.[11]
Excitation Wavelengths	340 nm and 380 nm	For Ca2+-bound and Ca2+- free Fura-PE3, respectively.
Emission Wavelength	~510 nm	Emission maximum is relatively unchanged with Ca2+ binding.[2]

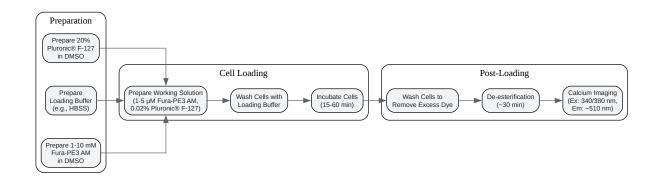
Troubleshooting



Issue	Possible Cause	Suggested Solution
Low Fluorescence Intensity	- Inadequate dye concentration- Short incubation time- Poor cell health- Hydrolysis of Fura-PE3 AM	- Increase Fura-PE3 AM concentration Extend the incubation period Ensure cells are healthy and viable Prepare fresh Fura-PE3 AM working solution.[8]
High Background Fluorescence	- Incomplete removal of extracellular dye- Serum in loading medium	- Wash cells thoroughly (at least three times) after loading Load cells in a serum-free buffer.[8]
Uneven Cell Loading	- Poor dispersion of Fura-PE3 AM- Cell clumping	- Use Pluronic® F-127 to aid in dye solubilization Ensure cells are in a single-cell suspension.[8]
Dye Leakage from Cells	- Active transport out of the cell	- Use an anion transport inhibitor like probenecid Perform experiments at a lower temperature.[4]
Dye Compartmentalization	- Incubation at higher temperatures	- Try loading cells at room temperature.[2][4]
No Response to Calcium	- Incomplete de-esterification- Instrument settings incorrect- Calcium concentration outside the dynamic range of the dye	- Allow for a sufficient de- esterification period (e.g., 30 minutes).[8]- Verify instrument settings (e.g., excitation/emission wavelengths, gain).[12]- Ensure your experimental calcium concentrations are within the detection range of Fura-PE3.[12]

Visualizations

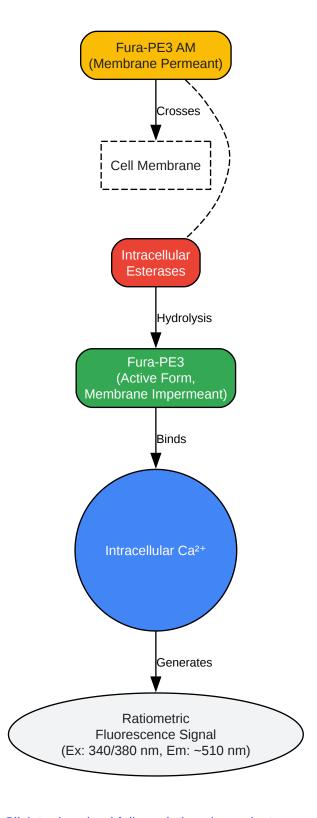




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Caption: Experimental workflow for Fura-PE3 AM cell loading.





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Caption: Intracellular activation and calcium detection by Fura-PE3.



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